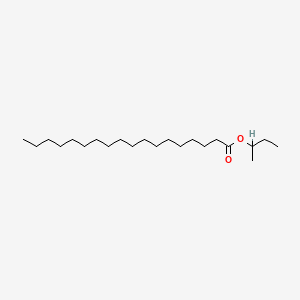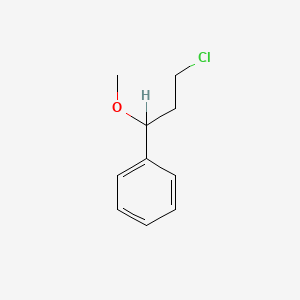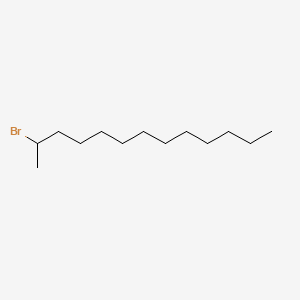![molecular formula C42H32Cl6N8O6 B1617237 3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] CAS No. 5580-58-5](/img/structure/B1617237.png)
3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide], also known as Cromophtal Yellow 6G, is a synthetic organic pigment widely used in various industries. It is known for its bright yellow color and excellent lightfastness, making it a popular choice for applications requiring long-lasting color stability. The chemical structure of 3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] is characterized by its complex azo compound, which contributes to its vibrant hue and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] involves the condensation of 2,5-dichloro-p-phenylenediamine with acetoacetylated aromatic amines. The reaction typically occurs in the presence of a coupling agent and under controlled temperature conditions to ensure the formation of the desired azo compound .
Industrial Production Methods: Industrial production of 3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The final product is then subjected to filtration, washing, and drying to obtain the pure pigment .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the azo linkage, affecting the pigment’s stability and color.
Substitution: Substitution reactions involving the aromatic rings can modify the pigment’s properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to break the azo linkage.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in colorimetric analysis and as a tracer in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of paints, coatings, plastics, and inks due to its excellent color properties and stability
Mécanisme D'action
The mechanism of action of 3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] involves its interaction with light and other molecules. The azo linkage in its structure allows it to absorb specific wavelengths of light, resulting in its characteristic yellow color. The pigment’s stability is attributed to the resonance stabilization of the azo compound and the presence of electron-withdrawing groups that enhance its resistance to degradation .
Comparaison Avec Des Composés Similaires
Pigment Yellow 14: Another azo pigment with similar applications but different color properties.
Pigment Yellow 180: Known for its excellent lightfastness and used in high-performance applications.
Pigment Yellow 138: A quinophthalone pigment with unique color properties and applications
Uniqueness of 3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide]: 3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] stands out due to its bright yellow color, excellent lightfastness, and stability under various conditions. Its unique chemical structure allows for a wide range of applications, making it a versatile pigment in both scientific research and industrial applications .
Propriétés
Numéro CAS |
5580-58-5 |
|---|---|
Formule moléculaire |
C42H32Cl6N8O6 |
Poids moléculaire |
957.5 g/mol |
Nom IUPAC |
4-chloro-N-(5-chloro-2-methylphenyl)-3-[[1-[2,5-dichloro-4-[[2-[[2-chloro-5-[(5-chloro-2-methylphenyl)carbamoyl]phenyl]diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzamide |
InChI |
InChI=1S/C42H32Cl6N8O6/c1-19-5-9-25(43)15-31(19)49-39(59)23-7-11-27(45)35(13-23)53-55-37(21(3)57)41(61)51-33-17-30(48)34(18-29(33)47)52-42(62)38(22(4)58)56-54-36-14-24(8-12-28(36)46)40(60)50-32-16-26(44)10-6-20(32)2/h5-18,37-38H,1-4H3,(H,49,59)(H,50,60)(H,51,61)(H,52,62) |
Clé InChI |
ADHAFJLXGIAZAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N=NC(C(=O)C)C(=O)NC3=CC(=C(C=C3Cl)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C(=O)NC5=C(C=CC(=C5)Cl)C)Cl)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N=NC(C(=O)C)C(=O)NC3=CC(=C(C=C3Cl)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C(=O)NC5=C(C=CC(=C5)Cl)C)Cl)Cl |
| 5580-58-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


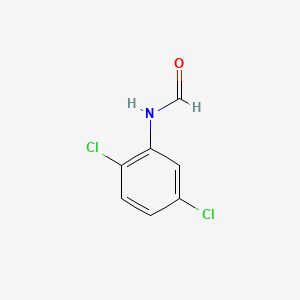
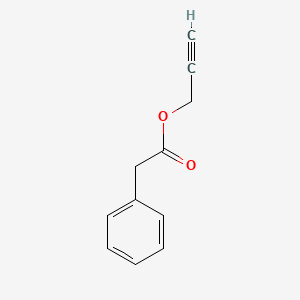
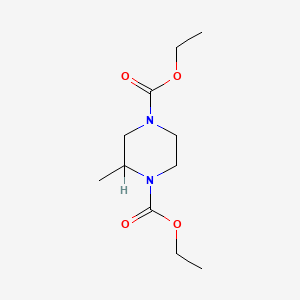
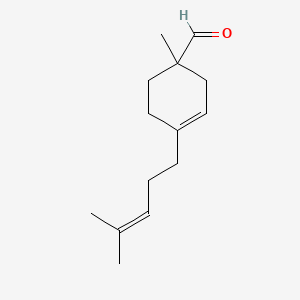
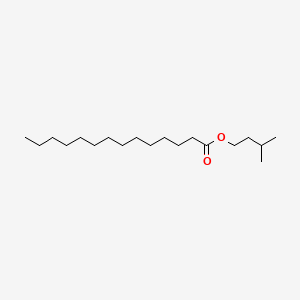
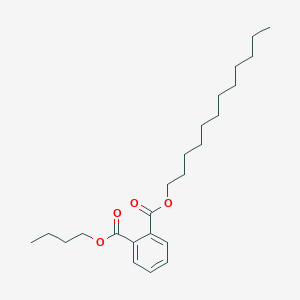
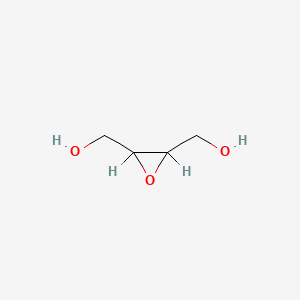
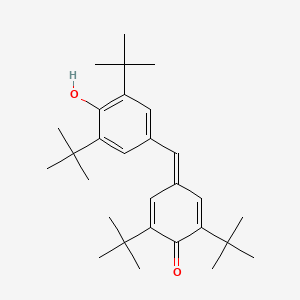
![4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone](/img/structure/B1617169.png)
